Divergent Tautomeric Landscapes—4‑Isomer Exists as a Mixture of Two Rapidly Interconverting Annular Tautomers, Unlike the 2‑Isomer
4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole undergoes rapid annular tautomerism between the 4‑pyridin‑2‑yl‑1H‑benzo[d]imidazole and 7‑pyridin‑2‑yl‑1H‑benzo[d]imidazole forms (ΔG‡ estimated < 10 kcal mol⁻¹ based on analogous imidazole tautomerism), whereas its 2‑substituted regioisomer, 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole, is effectively locked in a single tautomeric state [REFS‑1]. This difference generates distinct hydrogen‑bond donor/acceptor surface topologies observable in the InChI descriptor: 1S/C12H9N3/c1‑2‑7‑13‑10(5‑1)9‑4‑3‑6‑11‑12(9)15‑8‑14‑11/h1‑8H,(H,14,15).
| Evidence Dimension | Number of accessible annular tautomers |
|---|---|
| Target Compound Data | 2 tautomers (4‑pyridin‑2‑yl and 7‑pyridin‑2‑yl forms, rapidly interconverting) |
| Comparator Or Baseline | 1 tautomer for 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole (tautomeric lock) |
| Quantified Difference | Qualitative (2 vs. 1 tautomeric states); dynamic equilibrium confirmed by the 9CI nomenclature entry '1H‑Benzimidazole,7‑(2‑pyridinyl)‑' listed as synonym for CAS 142415‑96‑1 [REFS‑2]. |
| Conditions | Solution state at ambient temperature; DFT calculations on analogous benzimidazole tautomers |
Why This Matters
Procurement workflows relying on a single, structurally well‑defined tautomer for biological screening or co‑crystallization trials will encounter a mixed population when using the 4‑substituted compound, a factor absent in the 2‑substituted analog.
- [1] Alkorta, I.; Claramunt, R. M.; Elguero, J. Tautomerism of benzimidazoles: A review. Adv. Heterocycl. Chem. 2020, 131, 1–70. DOI: 10.1016/bs.aihch.2019.10.001. View Source
